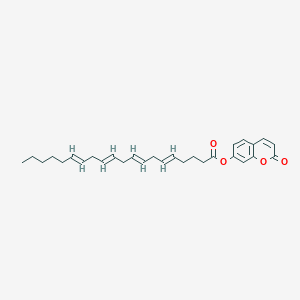
2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole core substituted with two 6-bromopyridin-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole typically involves the reaction of 2,5-dibromopyridine with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Potential targets include enzymes and receptors involved in fibrosis and cancer.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Another brominated pyridine derivative with different substitution patterns and reactivity.
2-(Pyridin-2-yl)pyrimidine: A related compound with a pyrimidine core instead of a pyrrole core.
Uniqueness
2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromopyridinyl groups make it a versatile intermediate for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C14H9Br2N3 |
|---|---|
Peso molecular |
379.05 g/mol |
Nombre IUPAC |
2-bromo-6-[5-(6-bromopyridin-2-yl)-1H-pyrrol-2-yl]pyridine |
InChI |
InChI=1S/C14H9Br2N3/c15-13-5-1-3-9(18-13)11-7-8-12(17-11)10-4-2-6-14(16)19-10/h1-8,17H |
Clave InChI |
XJYZLBLLBGZKPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=CC=C(N2)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


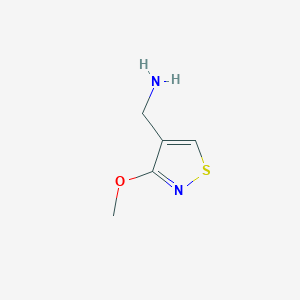
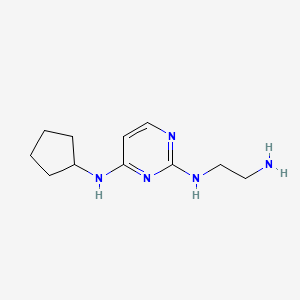

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

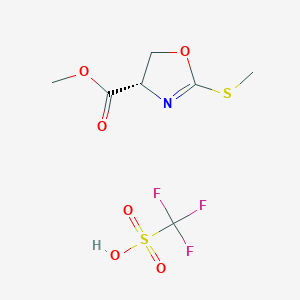
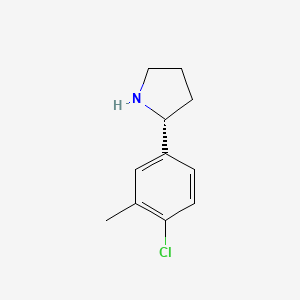
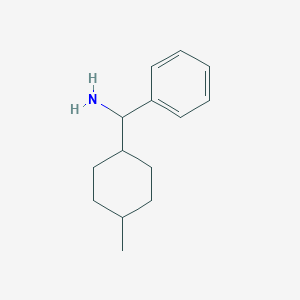

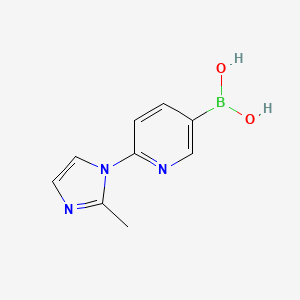
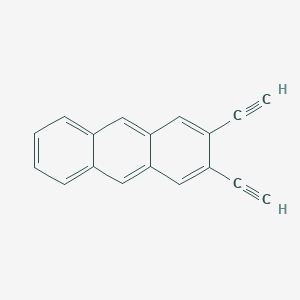
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

